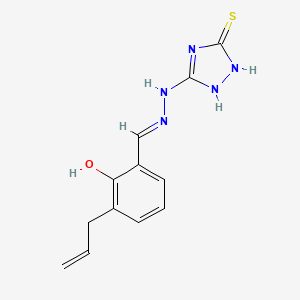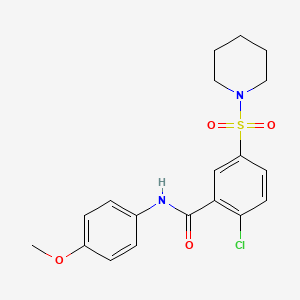
N-benzyl-5-(4-bromobenzoyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-5-(4-bromobenzoyl)-2-methylbenzenesulfonamide, also known as BBMS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of N-benzyl-5-(4-bromobenzoyl)-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for the growth and spread of tumors. Additionally, this compound has been shown to inhibit the growth of bacteria by disrupting the bacterial cell wall and membrane.
実験室実験の利点と制限
N-benzyl-5-(4-bromobenzoyl)-2-methylbenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, this compound has shown promising results in various studies, indicating its potential for use in various scientific research fields. However, this compound also has some limitations. It is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments using this compound.
将来の方向性
There are several future directions for the study of N-benzyl-5-(4-bromobenzoyl)-2-methylbenzenesulfonamide. One potential direction is to further investigate its anti-tumor activity and its potential use as a cancer therapy. Another potential direction is to investigate its potential use as an antibacterial agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use as a fluorescent probe for detecting metal ions.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has shown promising results in various studies. This compound has potential applications in various scientific research fields, including cancer therapy and antibacterial agents. Further research is needed to fully understand the mechanism of action of this compound and its potential use in various scientific research fields.
合成法
N-benzyl-5-(4-bromobenzoyl)-2-methylbenzenesulfonamide can be synthesized using various methods, including the reaction of 4-bromobenzoyl chloride with N-benzyl-2-methylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction yields this compound as a white solid that can be purified using column chromatography. Other methods for synthesizing this compound include the reaction of 4-bromobenzoyl chloride with N-benzyl-2-methylbenzenesulfonamide in the presence of a catalyst such as copper powder.
科学的研究の応用
N-benzyl-5-(4-bromobenzoyl)-2-methylbenzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also shown promising results in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc.
特性
IUPAC Name |
N-benzyl-5-(4-bromobenzoyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3S/c1-15-7-8-18(21(24)17-9-11-19(22)12-10-17)13-20(15)27(25,26)23-14-16-5-3-2-4-6-16/h2-13,23H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASAGIZWWJFNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6103597.png)
![ethyl 4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinecarboxylate](/img/structure/B6103598.png)
![N-(2-furylmethyl)-N'-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6103603.png)
![2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6103606.png)
![5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6103610.png)
![3-[(3-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B6103614.png)

![2-methyl-4-[4-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]-3-butyn-2-ol](/img/structure/B6103619.png)


![1-(cyclopropylmethyl)-3-hydroxy-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-2-piperidinone](/img/structure/B6103661.png)
![1-(2,3-dimethoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6103668.png)
![7-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6103671.png)
